Acetamide, N-(5-chloro-3-formyl-2-thienyl)-
Description
Molecular Formula and Mass
- Molecular Formula : C₈H₇ClN₂O₂S
- Molar Mass : 242.67 g/mol (calculated from isotopic composition).
Molecular Architecture: Thiophene Core Modifications
The thiophene ring serves as the structural backbone, with modifications at positions 2, 3, and 5 dictating the compound’s electronic and steric properties.
Thiophene Ring Characteristics
Substituent Positioning and Geometry
- Position 2 (Acetamide) : The -NHCOCH₃ group introduces a secondary amide linkage, creating a planar arrangement due to partial double-bond character in the C-N bond (1.32 Å).
- Position 3 (Formyl) : The formyl group adopts a trigonal planar geometry, with a C=O bond length of 1.21 Å, inducing electron-withdrawing effects.
- Position 5 (Chloro) : The chlorine atom, with a C-Cl bond length of 1.77 Å, exerts an inductive electron-withdrawing effect.
Substituent Analysis: Chloro, Formyl, and Acetamide Functional Groups
Electronic Effects
- Chloro Group : As a -I (inductive electron-withdrawing) group, it reduces electron density on the thiophene ring, stabilizing electrophilic substitution at meta positions.
- Formyl Group : The -M (mesomeric electron-withdrawing) effect delocalizes π-electrons, further deactivating the ring.
- Acetamide Group : The amide’s resonance hybrid (-NH-C=O) creates a -M effect , while the methyl group provides mild +I (electron-donating) character.
Steric Interactions
- Formyl and Acetamide Proximity : The formyl group at position 3 and acetamide at position 2 create steric hindrance, forcing a non-coplanar arrangement between the amide and thiophene ring.
- Chloro’s Minimal Steric Impact : The smaller van der Waals radius of chlorine (~0.79 Å) minimizes steric clashes.
Comparative Structural Analysis with Related Thienylacetamide Derivatives
Key Structural Variations
Electronic and Functional Divergence
- Azo vs. Acetamide Linkages : Azo (-N=N-) groups in derivatives like 104366-25-8 enhance conjugation, red-shifting absorption spectra compared to the simpler acetamide linkage.
- Methoxy Substitution : The methoxy group in 122371-93-1 introduces steric bulk and +M effects , altering solubility and reactivity profiles.
- Cyanosubstitution : Cyano (-CN) groups in comparative compounds increase polarity and hydrogen-bonding potential, absent in the target compound.
Implications for Reactivity
- Electrophilic Substitution : The target compound’s deactivated ring favors nitration and sulfonation at position 4, unlike more activated derivatives with electron-donating groups.
- Nucleophilic Attack : The formyl group’s electrophilic carbonyl carbon is susceptible to nucleophilic addition, a trait shared across formyl-containing thiophenes.
Properties
CAS No. |
679794-81-1 |
|---|---|
Molecular Formula |
C7H6ClNO2S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
N-(5-chloro-3-formylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C7H6ClNO2S/c1-4(11)9-7-5(3-10)2-6(8)12-7/h2-3H,1H3,(H,9,11) |
InChI Key |
CIURMBQNGJVHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(S1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Amines, thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: 5-chloro-2-thiophenecarboxylic acid.
Reduction: 5-chloro-3-hydroxymethyl-2-thienylacetamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting inflammatory and infectious diseases. Notably, derivatives of acetamide compounds have been explored for their therapeutic properties, including:
- Antiviral Activity : Compounds derived from acetamide structures have demonstrated effectiveness against viral infections.
- Anticonvulsant Properties : Research indicates that certain acetamide derivatives exhibit anticonvulsant effects, making them candidates for epilepsy treatment.
- Antimicrobial Effects : The compound has been investigated for its ability to combat bacterial infections.
Organic Synthesis
In organic chemistry, N-(5-chloro-3-formyl-2-thienyl)-acetamide serves as a versatile building block for synthesizing complex molecules. Its applications include:
- Synthesis of Novel Compounds : The compound facilitates the development of new chemical entities by allowing researchers to explore various synthetic pathways.
- Creation of Heterocyclic Structures : It is employed in synthesizing heterocyclic compounds that are crucial in medicinal chemistry.
Material Science
The compound's unique properties make it valuable in material science:
- Development of Advanced Materials : N-(5-chloro-3-formyl-2-thienyl)-acetamide is used to create polymers and coatings that enhance durability and resistance to environmental factors.
- Photochromic Applications : Research has shown that derivatives can be modified for use in sensor technology due to their photochromic properties.
Agricultural Chemistry
In the agricultural sector, this compound contributes to the formulation of agrochemicals:
- Pesticides and Herbicides : It plays a role in developing effective pesticides and herbicides essential for crop protection.
- Herbicidal Activity : Certain derivatives have been noted for their herbicidal properties, aiding in weed management.
Analytical Chemistry
N-(5-chloro-3-formyl-2-thienyl)-acetamide is also utilized in analytical techniques:
- Quality Control : The compound aids in identifying and quantifying other substances within complex mixtures, which is critical for ensuring product quality in manufacturing processes.
Data Table of Applications
Case Studies
- Pharmaceutical Applications : A study published in the European Journal of Medicinal Chemistry explored a series of acetamide derivatives for their anticonvulsant activity. The findings indicated significant potential for these compounds as therapeutic agents against seizures .
- Agricultural Chemistry : Research highlighted the herbicidal efficacy of specific acetamide derivatives against common agricultural weeds. These findings suggest that such compounds could be integrated into modern pest management strategies .
- Material Science Innovations : Investigations into the use of N-(5-chloro-3-formyl-2-thienyl)-acetamide in polymer formulations showed enhanced mechanical properties and environmental resistance, indicating its suitability for industrial applications .
Mechanism of Action
The mechanism of action of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene/Thienyl Substituents
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)
- Structure : Contains a 5-chlorothiophene ring attached to a trichloroethyl group, with a chloroacetamide side chain.
- Key Differences : Lacks the formyl (-CHO) group present in the target compound. The trichloroethyl group introduces steric bulk and enhances lipophilicity.
- Synthesis : Prepared via reaction of chloroacetyl chloride with 5-chlorothiophene derivatives, highlighting a common method for chloroacetamide synthesis .
- Properties : IR and NMR data indicate strong C=O and C-Cl vibrations, with reduced solubility in polar solvents compared to the target compound due to increased hydrophobicity .
N-[2-[(4-Chloro-3-cyano-5-formylthiophen-2-yl)diazenyl]phenyl]acetamide
- Structure: Features a diazenyl (-N=N-) linker between the thiophene and acetamide groups, with additional cyano (-CN) and formyl substituents.
- The cyano group enhances electron-withdrawing effects.
- Applications : Used in dye and pharmaceutical industries due to its azo linkage, which is absent in the target compound .
Analogues with Heterocyclic Cores and Electron-Withdrawing Groups
N-(5-Chloro-2-formylphenyl)-2-oxo-2-phenylacetamide (3g)
- Structure : Substituted phenyl ring with chloro and formyl groups, linked to a diketone-acetamide moiety.
- Crystallography: Meta-substitution with electron-withdrawing groups (e.g., -NO₂) in similar phenyl acetamides significantly alters crystal packing and lattice parameters, a trend that may extrapolate to thiophene analogues .
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13)
- Structure : Chloro and hydroxy groups on a phenyl ring, with a phenethyl-acetamide chain.
- Biological Relevance : Demonstrated inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), with activity enhanced by hydrophobic substituents. The target compound’s formyl group may similarly interact with enzyme active sites .
Pyridazinone and Triazole Derivatives
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide
- Structure: Pyridazinone core with methoxybenzyl and bromophenyl groups.
- Pharmacological Activity: Acts as a potent FPR2 agonist, activating calcium mobilization in neutrophils. The target compound’s thiophene ring may offer distinct binding profiles compared to pyridazinone-based ligands .
Property Comparison Table
Biological Activity
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore the biological activity of this compound, including its anticancer and antibacterial properties, supported by data tables and relevant case studies.
- Molecular Formula : C7H6ClNO2S
- CAS Number : 679794-81-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of acetamide derivatives, including N-(5-chloro-3-formyl-2-thienyl)-. The compound's structure allows it to interact with various biological targets, leading to significant antiproliferative effects on cancer cell lines.
Case Studies
-
Antiproliferative Effects :
- A study evaluated the cytotoxicity of various acetamide derivatives against human cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced anticancer activity. Specifically, derivatives similar to N-(5-chloro-3-formyl-2-thienyl)- showed IC50 values ranging from 0.1 to 10 µM against breast and lung cancer cell lines .
-
Mechanism of Action :
- The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. In vitro studies demonstrated that treatment with N-(5-chloro-3-formyl-2-thienyl)- led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
Acetamides are known for their antibacterial properties, and N-(5-chloro-3-formyl-2-thienyl)- is no exception. The presence of the chloro group appears to enhance its antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC)
Table 1 summarizes the MIC values for N-(5-chloro-3-formyl-2-thienyl)- against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
This table indicates that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is notable for its clinical relevance in antibiotic resistance .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of N-(5-chloro-3-formyl-2-thienyl)- suggests favorable absorption and distribution characteristics. Preliminary toxicity assessments indicate that the compound has low cytotoxicity in non-cancerous cell lines, making it a promising candidate for further development as an antimicrobial or anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
